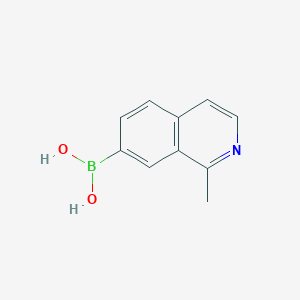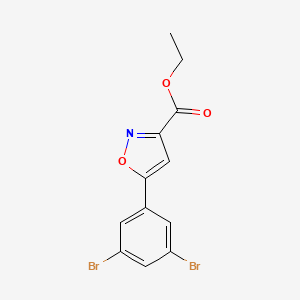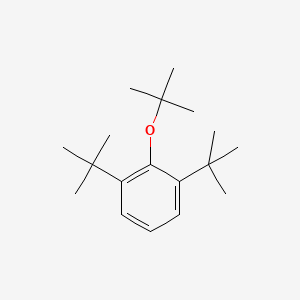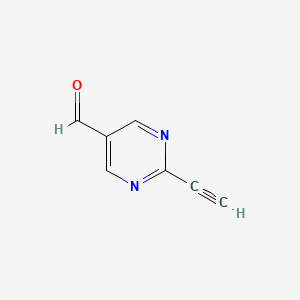![molecular formula C8H3NO2S B13701606 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound with the molecular formula C₈H₃NO₂S It is a derivative of benzo[d][1,3]dioxole, featuring a thioxo group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with sulfur-containing reagents. One common method includes the use of thionyl chloride (SOCl₂) and potassium thiocyanate (KSCN) under controlled conditions to introduce the thioxo group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated and hydroxylated derivatives.
科学研究应用
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Benzo[d][1,3]dioxole-2-thione
- Benzo[d][1,3]dioxole-5-carbaldehyde
- Benzo[d][1,3]dioxole-5-carboxylate
Uniqueness
2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both a thioxo group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of synthetic and application possibilities .
属性
分子式 |
C8H3NO2S |
|---|---|
分子量 |
177.18 g/mol |
IUPAC 名称 |
2-sulfanylidene-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C8H3NO2S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H |
InChI 键 |
ZRXHVSAISZJSOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)




![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
